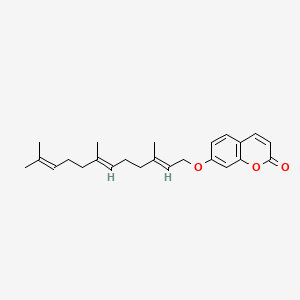

Umbelliprenin

Overview

Description

Umbelliprenin is a terpene lactone . It is a natural product found in Ferula assa-foetida, Heracleum yungningense, and other organisms . It is a sesquiterpene coumarin commonly found in plants such as Thamnosma montana, Scabiosa comosa, Ferula iliensis, and Palicourea alpina . It has been suggested that this naturally occurring metabolite may possess various biological activities, including anti-inflammatory, antioxidant, antitumor, and anticancer properties .

Molecular Structure Analysis

This compound has a molecular formula of C24H30O3 . It is structurally close to auraptene, another prenylated coumarin from Ferula species. The only difference is the higher length of the 7-prenyloxy chain which contains 15 instead of 10 carbons .Scientific Research Applications

Antitumor, Antiangiogenesis, and Antimetastatic Activities

Umbelliprenin (UMB) has demonstrated notable antineoplastic and immunostimulatory effects in vivo. In a study involving 4T1 mammary-tumor-bearing mice, UMB administration led to a significant reduction in tumor size and decreased expressions of various tumor progression markers like Ki-67, VEGF, CD31, MMP2, MMP9, and NF-κB. It also increased expressions of E-Cadherin and TNFR1, indicating potent inhibition of tumor growth, angiogenesis, metastasis, and inflammation, alongside enhancement of an antitumor immune response (Rashidi et al., 2018).

Cancer Chemopreventive Activity

This compound was evaluated for its cancer chemopreventive activity in vivo using a mouse skin tumor model. The treatment with this compound delayed the formation of papillomas and reduced the number of tumors per mouse, suggesting its potential as a cancer chemopreventive agent (Iranshahi et al., 2009).

Apoptosis Induction in Cancer Cells

Studies on Jurkat T-CLL cell lines have shown that this compound activates both intrinsic and extrinsic pathways of apoptosis. It activates proapoptotic caspases and inhibits antiapoptotic Bcl-2 family proteins, thus inducing apoptosis through caspase-dependent pathways (Gholami et al., 2013).

Disruption of Cancer Cell Signaling Pathways

In gastric cancer cells, this compound has been observed to inhibit growth, invasion, and migration by disturbing the Wnt signaling pathway. It decreased the expression levels of proteins like Wnt-2, β-catenin, and c-myc, highlighting its potential in targeting specific cancer cell signaling pathways (Zhang et al., 2018).

Immunomodulatory Effects

In a mouse model of lung cancer, this compound was shown to influence the balance of Th1 and Th2 responses, increasing IFN-γ and TNF-α, and reducing IL-10, IL-4, Foxp3, and TGF-β. This shift in cytokine expression suggests its potential in modulating immune responses in cancer therapy (Khaghanzadeh et al., 2014).

Anti-inflammatory and Antioxidant Activities

UMB demonstrated significant inhibition against soybean lipoxygenase and in vivo anti-inflammatory activity, suggesting its value in treating inflammatory diseases. However, it did not show significant antioxidant activity in vitro (Iranshahi et al., 2009).

Antihypertensive Properties

In a study assessing UMB's effect on blood pressure in rats treated with a high-fat diet, UMB showed a favorable anti-hypertensive profile, indicating its potential in managing hypertension-related conditions (Hashemzaei, 2020).

Skin Whitening Effects

UMB has shown potential as a skin whitening agent, with studies indicating a parallelism between its concentration and depigmenting effect in cultured murine Melan A cells (Taddeo et al., 2019).

Modulation of Immune Responses

UMB induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice, indicating its capacity to induce anti-inflammatory responses and some regulatory responses (Khaghanzadeh et al., 2017).

Antigenotoxic Effects

UMB exhibited a concentration-dependent increase in protective activity against DNA damage induced by oxidative stress, suggesting its role in protecting human lymphocytes from oxidative DNA lesions (Soltani et al., 2009).

Anti-Angiogenesis Signaling in Cancer Cells

UMB's effects in SKBR-3 breast cancer cells revealed its anti-angiogenic effects by decreasing the expression of AKT/mTOR/MAPK angiogenesis pathways, thus offering a potential therapeutic strategy for breast cancer (Atabakhshian et al., 2020).

Induction of Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells

UMB induced apoptosis in CLL cell lines, demonstrating a preference for cancer cells over normal cells, suggesting its potential use in CLL treatment (Ziai et al., 2012).

Mechanism of Action

Umbelliprenin is a naturally occurring prenylated coumarin that has demonstrated promising pharmacological effects across various human cell lines . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets extrinsic and intrinsic apoptotic pathways . It also interacts with the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways . These pathways play crucial roles in cell cycle regulation, migration, and invasion .

Mode of Action

This compound exerts its anticancer actions by regulating the aforementioned apoptotic pathways . It inhibits the cell cycle at the G0/G1 phase, attenuating migration and invasion . It also modulates the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It disturbs the Wnt signaling pathway, which plays a critical role in cell growth, differentiation, and migration . By modulating this pathway, this compound can inhibit the growth and migration of cancer cells .

Pharmacokinetics

It’s known that the compound’s bioavailability and efficacy can be influenced by its dose

Result of Action

This compound has been shown to have significant cytotoxicity in a dose-dependent manner . It effectively attenuates hyperalgesia, lipid peroxidation, and IL-6 levels . These results suggest that this compound may inhibit the growth, invasion, and migration of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity, imparted by additional isoprenyl units, may enhance its potency . Additionally, the compound’s efficacy can be influenced by the type of cancer it is used to treat .

Biochemical Analysis

Biochemical Properties

Umbelliprenin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit platelet aggregation in human platelets stimulated with collagen .

Cellular Effects

This compound has shown cytotoxic activities in the gastric cancer cell lines AGS and BGC-823 in a dose-and-time-dependent manner . It also inhibits the migration of tumor cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by disturbing the Wnt signaling pathway . It decreases the expression levels of proteins of the Wnt signalling pathway, such as Wnt-2, β-catenin, GSK-3β, p-GSK-3β, Survivin and c-myc .

properties

IUPAC Name |

7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMUGVNEWCZUAA-WOWYBKFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317603 | |

| Record name | Umbelliprenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23838-17-7, 532-16-1, 30413-87-7 | |

| Record name | Umbelliprenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umbelliprenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliprenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliprenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMBELLIPRENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

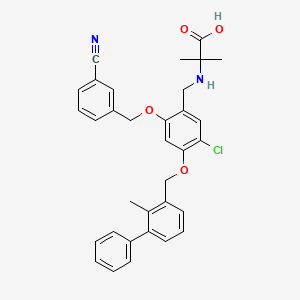

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)

![6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)

![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)

![5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025689.png)

![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)